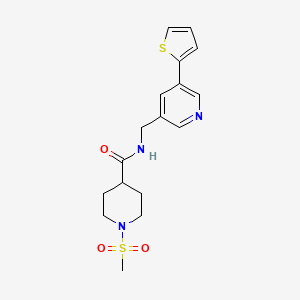
1-(methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological properties, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H18N2O3S
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a methylsulfonyl group, and a thiophene-pyridine moiety, contributing to its unique pharmacological profile.
The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. The binding affinity to these targets can lead to modulation of various signaling pathways. For example, it may inhibit enzymes involved in disease progression, thereby providing therapeutic benefits.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit potent anticancer properties. For instance:
- Cytotoxic Effects : Studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines by activating pro-apoptotic genes such as p53 and Bax .
Antimicrobial Activity
Compounds containing the methylsulfonyl group often display significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth through enzyme inhibition mechanisms .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar compounds:
- Study on Piperidine Derivatives :
- Antimicrobial Screening :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-(1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Thiophene ring, sulfonamide group | Anticancer, anti-inflammatory |
| N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Piperidine ring with chlorobenzamide | Anticancer, enzyme inhibition |
The comparison indicates that while all compounds share a piperidine core and methylsulfonyl functionality, variations in substituents significantly influence their biological activities.
科学研究应用
The compound 1-(methylsulfonyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide has garnered attention in various scientific research applications due to its potential biological activities and therapeutic implications. This article delves into its applications, synthesizing findings from diverse sources to present a comprehensive overview.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group enhances its interaction with bacterial cell walls or critical enzymes involved in bacterial metabolism.
Anticancer Mechanism
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Mechanistic studies have indicated that it increases caspase activity, which is crucial for programmed cell death. This property positions the compound as a potential candidate for cancer therapy, particularly against solid tumors.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase and urease. Inhibition of acetylcholinesterase is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, while urease inhibition could be beneficial in managing infections caused by urease-producing bacteria.
Antimicrobial Evaluation
A study evaluated a series of piperidine derivatives, including this compound, against multiple bacterial strains. The results indicated that derivatives with the methylsulfonyl group exhibited significantly enhanced antimicrobial activity compared to their non-sulfonamide counterparts.
Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways. These findings suggest its potential utility in developing novel anticancer agents.
Enzyme Inhibition Studies
In silico docking studies were conducted to assess binding affinities of this compound to acetylcholinesterase and urease. The results indicated favorable interactions, supporting its potential as a therapeutic agent against neurodegenerative diseases and urinary tract infections.
属性
IUPAC Name |
1-methylsulfonyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(22,23)20-6-4-14(5-7-20)17(21)19-11-13-9-15(12-18-10-13)16-3-2-8-24-16/h2-3,8-10,12,14H,4-7,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPATIMNYGADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














